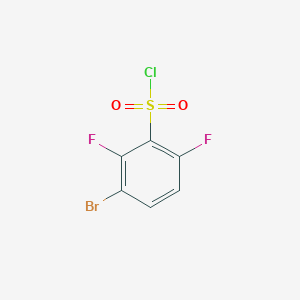

3-Bromo-2,6-difluorobenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,6-difluorobenzenesulfonyl chloride is a chemical compound that is related to various benzenesulfonyl chlorides, which are used as intermediates in the synthesis of more complex organic molecules. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the reactivity and potential applications of such sulfonyl chlorides in organic synthesis.

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides involves multiple steps, including regioselective lithiation, electrophilic substitution, and chloroxidation. For instance, the synthesis of a key building block of penoxsulam starts from commercially available 3-bromobenzotrifluoride, followed by a copper-catalyzed C–O coupling and chloroxidation to yield the desired sulfonyl chloride . This suggests that a similar approach could be applied to synthesize 3-Bromo-2,6-difluorobenzenesulfonyl chloride, with appropriate adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chlorides is characterized by the presence of a sulfonyl group attached to a benzene ring that is further substituted with various halogens. The presence of halogens like bromine and fluorine can significantly influence the reactivity and physical properties of these molecules. For example, the crystal structure of a related compound, tetrabutylammonium bromide with 1,2-diiodo-3,4,5,6-tetrafluorobenzene, shows halogen bonding interactions, which are a key aspect of the molecular structure and could be relevant for 3-Bromo-2,6-difluorobenzenesulfonyl chloride as well .

Chemical Reactions Analysis

Benzenesulfonyl chlorides are versatile intermediates that can undergo various chemical reactions. For example, 2-bromobenzenesulfonyl chlorides have been used in a nickel-catalyzed carbonylation reaction with alkynes to synthesize thiochromenones . Additionally, tetrafluorobenzenesulfenyl chloride, another related compound, reacts with olefins, ammonia, and aromatic compounds, indicating that it acts as a typical sulfenyl chloride . These reactions highlight the potential of 3-Bromo-2,6-difluorobenzenesulfonyl chloride to participate in similar transformations, serving as a precursor for various organic syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure, particularly the substituents on the benzene ring. The presence of halogens like bromine and fluorine can affect properties such as boiling point, melting point, and solubility. The reactivity of these compounds is also impacted by the electron-withdrawing effects of the halogens, which can make the sulfonyl chloride group more electrophilic and reactive towards nucleophiles. Although specific data for 3-Bromo-2,6-difluorobenzenesulfonyl chloride is not provided, the properties of related compounds suggest that it would have similar characteristics .

Scientific Research Applications

Pd-Catalysed Direct Arylation

- Research Context : Exploring the reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including 3-Bromo-2,6-difluorobenzenesulfonyl chloride, for Pd-catalysed desulfitative arylation.

- Key Findings : Demonstrates the successful coupling of these compounds with heteroarenes without cleavage of C–Br or C–I bonds, leading to regioselective arylations and further transformations in organic synthesis (Skhiri et al., 2015).

Synthesis of Key Building Blocks

- Research Context : A three-step synthesis process involving 3-Bromo-2,6-difluorobenzenesulfonyl chloride as a key intermediate in the production of complex organic compounds.

- Key Findings : The process includes regioselective lithiation and C–O coupling, showcasing the compound's utility in advanced organic synthesis (Huang et al., 2019).

Benzylic Radical Bromination

- Research Context : Investigating solvent-dependent radical bromination of toluene sulfonyl chlorides, which includes compounds similar to 3-Bromo-2,6-difluorobenzenesulfonyl chloride.

- Key Findings : Highlights the improved yield and reproducibility of the process in certain solvents, relevant for the synthesis of bradykinin B2 receptor antagonists (Quartara et al., 2006).

Electrophilic Ipso Substitution

- Research Context : Studying the electrophilic ipso substitution reactions of fluoroaromatic compounds, including 3-Bromo-2,6-difluorobenzenesulfonyl chloride derivatives.

- Key Findings : Offers insights into the formation of unusually substituted fluoroarenes, contributing to the knowledge of reaction mechanisms in aromatic chemistry (Coe et al., 1998).

Influence on Solvation Effects

- Research Context : Examining the effects of halogens on the solvation and hydrolysis of benzenesulfonyl chlorides.

- Key Findings : Provides a correlation between structural features of sulfonyl chloride groups and their kinetic parameters in hydrolysis, relevant for understanding reaction dynamics in different solvent conditions (Ivanov et al., 2004).

Safety and Hazards

properties

IUPAC Name |

3-bromo-2,6-difluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYITVCPKVNTTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)

![N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2510931.png)

![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)

![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2510938.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2510941.png)

![8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2510944.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2510945.png)